4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzonitrile
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzonitrile is an organic compound that features a difluoropyrrolidine moiety attached to a methylbenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of a suitable amine with a difluorinated alkyl halide under basic conditions.
Attachment to Benzonitrile Core: The synthesized difluoropyrrolidine is then coupled with a 3-methylbenzonitrile derivative. This step often involves a nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzonitrile core or the pyrrolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The difluoropyrrolidine moiety can enhance binding affinity and specificity through interactions with the active site of the target protein. Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: This compound shares the difluoropyrrolidine moiety but has a piperidine ring instead of a benzonitrile core.
3-(3,3-Difluoropyrrolidin-1-yl)benzonitrile: Similar structure but lacks the methyl group on the benzonitrile core.
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylbenzonitrile is unique due to the presence of both the difluoropyrrolidine moiety and the methylbenzonitrile core. This combination can confer specific chemical and biological properties, such as enhanced stability, binding affinity, and selectivity in its interactions with biological targets.
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2/c1-9-6-10(7-15)2-3-11(9)16-5-4-12(13,14)8-16/h2-3,6H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXMSAGDVYBBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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